5-Bromo-2-morpholin-4-ylaniline
Overview
Description
5-Bromo-2-morpholin-4-ylaniline is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Photophysics
5-Bromo-2-morpholin-4-ylaniline is used in the synthesis of quinolines. For instance, a study demonstrated the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination. The photophysical analysis of these quinolines indicated intraligand and charge-transfer type transitions (Bonacorso et al., 2018).
Anticancer Properties
Compounds derived from this compound have been explored for their anticancer properties. A study on substituted 4-anilinoquinazolines found that derivatives with bromo and morpholine groups showed inhibition of tumor cell growth and exhibited antiprotease effects on plasmin, which could be significant for their anticancer properties (Jantová et al., 2001).
Intermediate in PI3K/mTOR Inhibitors
This compound derivatives are used as intermediates in the synthesis of PI3K/mTOR inhibitors, which are important for cancer treatment. A specific compound, synthesized from 6-bromoquinolin-4-ol, was identified as a key intermediate for the synthesis of quinoline inhibitors (Lei et al., 2015).
Photostabilization of Poly(Vinyl Chloride)
New thiophene derivatives, including compounds synthesized with this compound, have been found to reduce the photodegradation of poly(vinyl chloride) films. This indicates potential applications in materials science for increasing the durability of PVC products (Balakit et al., 2015).
Synthesis of Morpholine Derivatives
This compound is involved in the synthesis of various morpholine derivatives. For example, a study described the synthesis of cis-3,5-disubstituted morpholines from 1-tert-butyl-2-(allyloxymethyl)aziridine using bromine, showcasing the chemical's utility in organic synthesis (D’hooghe et al., 2006).
Interaction with Hydrazine Hydrate
In a chemical study, 5-Morpholino-1,3-oxazole-4-carbonitriles containing this compound were synthesized. When reacted with hydrazine hydrate, specific recyclization products were formed, suggesting applications in advanced organic synthesis and pharmaceutical research (Chumachenko et al., 2014).
Nucleophilic Substitution Reactions
The compound is used in studying nucleophilic substitution reactions, with research exploring the reactions of bromoisothiazoles with morpholine. Such studies contribute to a better understanding of reaction mechanisms in organic chemistry (Kalogirou & Koutentis, 2014).
Safety and Hazards
The safety information for 5-Bromo-2-morpholin-4-ylaniline includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
5-bromo-2-morpholin-4-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAINJKOIAULFCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406958 | |
Record name | 5-bromo-2-morpholin-4-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91062-48-5 | |
Record name | 5-bromo-2-morpholin-4-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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